Ethyl azetidine-3-carboxylate

概要

説明

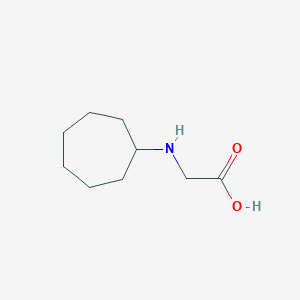

Ethyl azetidine-3-carboxylate is a building block used as a precursor to the synthesis of azaspiro [3.4] octanes . It can be readily functionalized via enolization at the 3-position .

Synthesis Analysis

The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . Azetidines are excellent candidates for ring-opening and expansion reactions . A convenient methodology for the synthesis of azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid from D-glucose has been developed .Molecular Structure Analysis

The molecular structure of Ethyl azetidine-3-carboxylate is confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis

The molecular formula of Ethyl azetidine-3-carboxylate is C6H12ClNO2 . Its average mass is 165.618 Da and its monoisotopic mass is 165.055649 Da .科学的研究の応用

Comprehensive Analysis of Ethyl Azetidine-3-carboxylate Applications

Ethyl azetidine-3-carboxylate is a versatile compound in scientific research, with applications spanning various fields. Below is a detailed analysis of six unique applications, each with its own section and heading.

Synthesis of Functionalized Azetidines: The aza Paternò–Büchi reaction is a notable method for synthesizing functionalized azetidines. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component, which is efficient for creating azetidines with high regio- and stereoselectivity . Despite challenges, recent improvements in reaction protocols have expanded the scope of this method in organic synthesis .

Pharmaceutical Scaffolding: Azetidines are incorporated into pharmaceutical scaffolds to improve pharmacokinetic properties. The structural incorporation of azetidines can lead to enhanced drug efficacy and stability, making ethyl azetidine-3-carboxylate a valuable precursor in medicinal chemistry .

Peptidomimetic Chemistry: In peptidomimetic chemistry, azetidines serve as amino acid surrogates. Ethyl azetidine-3-carboxylate’s reactivity allows for the creation of compounds that mimic the structure and function of peptides, which is crucial for developing therapeutic agents .

Nucleic Acid Chemistry: The compound’s potential in nucleic acid chemistry is significant. It provides a foundation for designing analogs that can interact with DNA or RNA, offering pathways for novel treatments and research into genetic diseases .

Catalytic Processes: Ethyl azetidine-3-carboxylate is involved in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions. Its reactivity makes it a valuable component in catalysis, leading to the efficient synthesis of various chemical products .

Ring-Opening and Expansion Reactions: As a strained compound, ethyl azetidine-3-carboxylate is an excellent candidate for ring-opening and expansion reactions. These reactions are fundamental in creating a diverse range of heterocyclic compounds with potential applications in material science and synthetic chemistry .

作用機序

Safety and Hazards

Ethyl azetidine-3-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent developments in synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons have been addressed . Future research may focus on the utilization of β-lactam synthon protocol for the preparation of functionally enriched heterocyclic scaffolds having biological relevance .

特性

IUPAC Name |

ethyl azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXMEUUHZBOBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617275 | |

| Record name | Ethyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

791775-01-4 | |

| Record name | Ethyl azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)

![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)